molecular formula C8H10ClF2N B591831 (R)-1-(3,5-Difluorophenyl)ethanamine hydrochloride CAS No. 321318-28-9

(R)-1-(3,5-Difluorophenyl)ethanamine hydrochloride

Cat. No. B591831
CAS RN: 321318-28-9
M. Wt: 193.622
InChI Key: YSKNBJOMVKILCE-NUBCRITNSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds typically involves various chemical reactions, but without specific literature or patents on “®-1-(3,5-Difluorophenyl)ethanamine hydrochloride”, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data on “®-1-(3,5-Difluorophenyl)ethanamine hydrochloride”, a detailed molecular structure analysis is not possible .


Chemical Reactions Analysis

The chemical reactions involving “®-1-(3,5-Difluorophenyl)ethanamine hydrochloride” would depend on its chemical structure and the conditions under which the reactions are carried out. Without specific information, a detailed analysis of its chemical reactions is not possible .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, density, molecular formula, and molecular weight. Unfortunately, without specific data on “®-1-(3,5-Difluorophenyl)ethanamine hydrochloride”, a detailed analysis of its physical and chemical properties is not possible .

Scientific Research Applications

Key Intermediate in Synthesis

(R)-1-(3,5-Difluorophenyl)ethanamine hydrochloride serves as a critical chiral intermediate in the synthesis of various compounds. For instance, it has been utilized in the development of processes for the synthesis of chiral alcohols, which are vital for the production of pharmaceuticals. The enzymatic process for preparing such intermediates demonstrates high conversion rates and enantiomeric excess, indicating its potential for industrial application due to its environmental benefits and high efficiency (Guo et al., 2017).

Biocatalysis for Chiral Amines

The compound has been involved in studies aiming to synthesize key chiral intermediates for pharmaceuticals via biocatalytic methods. A bienzyme cascade system incorporating R-ω-transaminase and alcohol dehydrogenase has been reported to synthesize chiral amines with high enantiomeric excess. This method underscores the significance of this compound in facilitating green chemistry approaches to producing chiral compounds (Lu et al., 2022).

Antimicrobial and Antifungal Activities

Research into the antimicrobial and antifungal properties of compounds derived from this compound has shown promising results. Chalcones possessing N-substituted ethanamine, synthesized through reactions involving ethanamine derivatives, have demonstrated significant activity against specific strains, highlighting the potential therapeutic applications of compounds derived from this chemical (Zaidi et al., 2015).

Environmental Applications

In addition to its pharmaceutical applications, this compound and its derivatives have been explored for environmental applications. For instance, the degradation of persistent organic pollutants, such as DDT, through microbial consortia involving fungi and bacteria, demonstrates the broader impact of research involving this compound. Such studies indicate the compound's relevance not only in synthetic chemistry but also in environmental remediation efforts (Purnomo et al., 2020).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in a system, often in a biological context. Without specific information on “®-1-(3,5-Difluorophenyl)ethanamine hydrochloride”, it’s challenging to provide a detailed analysis of its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information on “®-1-(3,5-Difluorophenyl)ethanamine hydrochloride”, it’s challenging to provide a detailed analysis of its safety and hazards .

Future Directions

The future directions for research on a compound like “®-1-(3,5-Difluorophenyl)ethanamine hydrochloride” would depend on its potential applications in fields like medicine, materials science, or chemical synthesis. Without specific information on this compound, it’s challenging to speculate on future directions .

properties

IUPAC Name

(1R)-1-(3,5-difluorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N.ClH/c1-5(11)6-2-7(9)4-8(10)3-6;/h2-5H,11H2,1H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKNBJOMVKILCE-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660769
Record name (1R)-1-(3,5-Difluorophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

321318-28-9
Record name (1R)-1-(3,5-Difluorophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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